Atorvastatin Acetonide tert-Butyl Ester is a synthetic compound derived from atorvastatin, a widely used medication for lowering cholesterol. This compound is classified as an impurity or intermediate in the synthesis of atorvastatin and is known by its Chemical Abstracts Service number 125971-95-1. The molecular formula of Atorvastatin Acetonide tert-Butyl Ester is , with a molecular weight of 654.81 g/mol .
Atorvastatin Acetonide tert-Butyl Ester originates from the chemical modifications of atorvastatin, which itself is a member of the statin class of drugs. Statins are primarily used to manage dyslipidemia and prevent cardiovascular diseases. The compound is categorized under pharmaceutical intermediates and impurities, which are essential for the synthesis and purification processes in drug manufacturing .
The synthesis of Atorvastatin Acetonide tert-Butyl Ester involves several multi-step reactions:
Atorvastatin Acetonide tert-Butyl Ester participates in several chemical reactions typical for organic compounds:
The mechanism of action for Atorvastatin Acetonide tert-Butyl Ester relates closely to that of atorvastatin itself. It primarily functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, atorvastatin reduces cholesterol levels in the bloodstream, thus lowering the risk of cardiovascular diseases.
Although Atorvastatin Acetonide tert-Butyl Ester does not exhibit pharmacological activity on its own, it serves as an important intermediate in synthesizing active atorvastatin forms that exert these effects .
Relevant data indicates that it maintains high purity (>95%) when synthesized correctly, which is crucial for its role as an intermediate in pharmaceutical applications .
Atorvastatin Acetonide tert-Butyl Ester has significant applications in scientific research and pharmaceutical development:
Atorvastatin acetonide tert-butyl ester (CAS 125971-95-1, C₄₀H₄₇FN₂O₅, MW 654.81) is synthesized through optimized multi-step routes involving critical reaction intermediates. The primary pathway employs a two-step sequence:
Alternative routes involve Paal-Knorr pyrrole formation between diketone intermediates and primary amine components, though these require stringent optimization to minimize byproduct formation. A key side reaction generates the dimeric impurity tert-butyl 2-((4R,6R)-6-{2-[2-((4R,6R)-6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Impurity I), necessitating precise stoichiometric control [7]. Trans-isomer synthesis (CAS 1105067-90-0) employs trimethylacetic acid in n-heptane/toluene at 19h heating but faces challenges in separating stereoisomers [4] [5].
Table 1: Comparative Synthetic Routes and Yields
Route | Key Reagent/Catalyst | Solvent System | Yield (%) | Reference |
---|---|---|---|---|
Hydrogenation/Esterification | Mo-doped Raney Ni/Pivalic acid | Methanol/Toluene/Heptane/THF | 95 (Step 1), 75 (Step 2) | [1] |
Trans-Isomer Synthesis | Trimethylacetic acid | n-Heptane/Toluene | Not separated | [4] |
Paal-Knorr Condensation | Amphiphilic additives | Acetonitrile/Water | >98 purity | [7] |
Stereoselective hydrogenation is pivotal for establishing the (4S,6R) configuration required for pharmacologically active atorvastatin. Molybdenum-doped Raney nickel catalyzes the asymmetric reduction of enamine intermediates under 2585.7 Torr hydrogen pressure, achieving 95% yield while maintaining stereochemical fidelity [1]. This catalyst system outperforms conventional nickel by suppressing racemization and minimizing lactone byproduct formation.
The acetonide group serves a dual role: it protects the C3/C5 diol moiety and directs stereoselectivity during ring closure. Industrial processes isolate the (4S,6R)-isomer via fractional crystallization from heptane/toluene mixtures, though initial mixtures contain ~15% undesired stereoisomers requiring purification [5]. Advanced facilities employ chiral HPLC monitoring to verify enantiomeric excess (>99.5% ee) in the hydrogenated intermediate prior to esterification [6].
The tert-butyl ester and acetonide groups provide orthogonal protection during synthesis:
The acetonide’s rigidity is crucial: its chair conformation locks the C4 and C6 chiral centers, preventing racemization during downstream reactions. However, prolonged acid exposure (>3h) causes partial acetonide hydrolysis, requiring strict reaction monitoring [2].
Scaling presents unique challenges:
Process validation requires:
Innovations like continuous flow tubular reactors (CN114213308A) enable direct esterification in corrosion-resistant PFA tubing (20min residence time vs. 19h batch), reducing byproducts by 60% [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7